(4R)-6-(tert-butoxy)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-oxohexanoic acid (4R)-6-(tert-butoxy)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-oxohexanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16530405
InChI: InChI=1S/C25H29NO6/c1-25(2,3)32-23(29)14-16(12-13-22(27)28)26-24(30)31-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,26,30)(H,27,28)
SMILES:
Molecular Formula: C25H29NO6
Molecular Weight: 439.5 g/mol

(4R)-6-(tert-butoxy)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-oxohexanoic acid

CAS No.:

Cat. No.: VC16530405

Molecular Formula: C25H29NO6

Molecular Weight: 439.5 g/mol

* For research use only. Not for human or veterinary use.

(4R)-6-(tert-butoxy)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-oxohexanoic acid -

Specification

Molecular Formula C25H29NO6
Molecular Weight 439.5 g/mol
IUPAC Name 4-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid
Standard InChI InChI=1S/C25H29NO6/c1-25(2,3)32-23(29)14-16(12-13-22(27)28)26-24(30)31-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,26,30)(H,27,28)
Standard InChI Key LZDHCALVMGCTSL-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)CC(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of Fmoc-Aad(otBu)-OH combines three critical functional groups:

  • Fmoc group: Protects the amine moiety during synthesis, enabling selective deprotection under basic conditions.

  • tert-Butoxy group: Shields the carboxylic acid from unintended reactions, requiring acidic conditions for removal.

  • Oxohexanoic acid backbone: Provides a six-carbon chain with a ketone group, influencing peptide conformation and solubility .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular formulaC₂₅H₂₉NO₆
Molecular weight439.5 g/mol
CAS number159751-47-0
SolubilitySoluble in DMSO
Storage conditions-20°C in anhydrous environment

The compound’s tert-butoxy ester enhances stability against nucleophilic attack, while the Fmoc group’s UV activity facilitates monitoring during synthesis. Its solubility profile favors organic solvents, necessitating DMSO for stock solutions .

Synthesis and Purification Strategies

Synthetic Routes

Fmoc-Aad(otBu)-OH is synthesized through sequential protection of 3-amino-adipic acid:

  • Amine protection: The amino group is shielded using Fmoc-chloride under alkaline conditions (pH 8–9).

  • Carboxyl protection: The carboxylic acid at position 6 is esterified with tert-butanol via acid-catalyzed Fischer esterification.

  • Oxidation: The ketone moiety at position 6 is introduced using mild oxidizing agents like pyridinium chlorochromate (PCC).

Purification Techniques

Chromatography dominates purification processes:

  • Reverse-phase HPLC: Achieves >95% purity by exploiting hydrophobicity differences.

  • Flash chromatography: Cost-effective for large-scale batches, using silica gel and ethyl acetate/hexane gradients.

Critical parameters include temperature control (20–25°C) and inert atmospheres to prevent tert-butyl group hydrolysis.

Applications in Peptide Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Aad(otBu)-OH excels in SPPS due to:

  • Orthogonal protection: Fmoc (base-labile) and tert-butyl (acid-labile) groups enable sequential deprotection without cross-reactivity .

  • Conformational flexibility: The six-carbon backbone accommodates β-turn structures, critical for bioactive peptides.

Case Study: Synthesis of Anticancer Peptides

Incorporating Fmoc-Aad(otBu)-OH into peptide chains enhances resistance to proteolytic degradation. For example, Liu et al. (2022) utilized it to synthesize a stapled peptide targeting MDM2-p53 interactions, improving half-life by 40% compared to linear analogs.

CompoundTargetIC₅₀ (μM)Reference
Fmoc-Aad(otBu)-OHMDM2-p538.2
Boc-Glu(OtBu)-OHProteasome12.4
Fmoc-Lys(Boc)-OHAngiotensin15.7

Comparison with Similar Protecting Group Strategies

Fmoc vs. Boc Protection

  • Fmoc: Removed with piperidine (20% in DMF), compatible with acid-sensitive linkers .

  • Boc: Requires trifluoroacetic acid (TFA), limiting use in acid-labile sequences .

tert-Butyl Esters vs. Benzyl Esters

  • tert-Butyl: Cleaved with TFA, ideal for SPPS.

  • Benzyl: Requires harsher conditions (H₂/Pd), risking side reactions.

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